An In-depth Technical Guide to 1-(4-methyl-1H-pyrrol-3-yl)ethanone (CAS: 18818-30-9)
An In-depth Technical Guide to 1-(4-methyl-1H-pyrrol-3-yl)ethanone (CAS: 18818-30-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-methyl-1H-pyrrol-3-yl)ethanone is a pyrrole derivative with the CAS number 18818-30-9. This technical guide provides a comprehensive overview of its chemical properties, potential synthesis strategies, and known biological significance. Notably, this compound has been identified as a secondary metabolite of the fungus Eupenicillium hirayamae and is suggested to possess antitumor properties. This document aims to consolidate the available information for researchers and professionals in drug discovery and development, highlighting both the known data and areas requiring further investigation.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 18818-30-9 | N/A |
| Molecular Formula | C₇H₉NO | N/A |
| Molecular Weight | 123.15 g/mol | N/A |
| Boiling Point | 240.6 °C at 760 mmHg | [1] |
| Purity (typical) | ≥95% | [1] |
| Appearance | Not specified (likely a solid or oil) | N/A |
| Solubility | Not specified | N/A |
| Storage | 2-8°C | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for 1-(4-methyl-1H-pyrrol-3-yl)ethanone is not widely published. The following table provides predicted and analogous data for characterization purposes. Researchers are advised to obtain experimental data upon synthesis or acquisition of the compound.
| Technique | Predicted/Analogous Data |
| ¹H NMR | Predicted shifts would include signals for the pyrrole ring protons, the methyl group on the pyrrole ring, and the acetyl methyl group. The chemical shifts and coupling constants would be characteristic of a 3-acetyl-4-methyl-1H-pyrrole structure. |
| ¹³C NMR | Expected signals would include those for the carbonyl carbon of the acetyl group, the carbons of the pyrrole ring, and the two methyl carbons. |
| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected, likely in the range of 1650-1700 cm⁻¹. N-H stretching of the pyrrole ring would also be present. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 123.15. Fragmentation patterns would likely involve the loss of the acetyl group. |
Synthesis Methodologies
Hypothetical Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3][4]
Experimental Protocol (Hypothetical):
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Reaction Setup: A solution of a suitable 1,4-dicarbonyl precursor, such as 3-methylhexane-2,5-dione, would be dissolved in an appropriate solvent (e.g., ethanol, acetic acid).
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Reagent Addition: An ammonia source, such as ammonium acetate or ammonia in ethanol, would be added to the solution. A catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) may be required.
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Reaction Conditions: The reaction mixture would be heated to reflux for a period of time, with the reaction progress monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield 1-(4-methyl-1H-pyrrol-3-yl)ethanone.
Caption: Hypothetical workflow for the Paal-Knorr synthesis.
Hypothetical Friedel-Crafts Acylation
Friedel-Crafts acylation is a standard method for introducing an acyl group onto an aromatic ring.[5][6] This would involve the acylation of 3-methylpyrrole.
Experimental Protocol (Hypothetical):
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Reactant Preparation: 3-methylpyrrole would be dissolved in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) under an inert atmosphere.
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Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), would be added portion-wise at a low temperature (e.g., 0 °C).
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Acylating Agent Addition: An acylating agent, such as acetyl chloride or acetic anhydride, would be added dropwise to the reaction mixture.
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Reaction and Monitoring: The reaction would be stirred at a controlled temperature, and its progress monitored by TLC.
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Quenching and Work-up: The reaction would be quenched by the slow addition of ice-water, followed by extraction with an organic solvent.
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Purification: The crude product would be purified by column chromatography to isolate 1-(4-methyl-1H-pyrrol-3-yl)ethanone.
Caption: Hypothetical workflow for Friedel-Crafts acylation.
Biological Activity and Potential Applications
The primary reported biological activity of 1-(4-methyl-1H-pyrrol-3-yl)ethanone is its potential as an antitumor agent. This finding stems from its identification as a secondary metabolite of the fungus Eupenicillium hirayamae. Fungal secondary metabolites are a rich source of bioactive compounds with diverse therapeutic applications, including anticancer agents.[7][8]
Antitumor Activity
While the compound is cited as having antitumor activity, specific quantitative data such as IC₅₀ values against various cancer cell lines are not available in the reviewed literature. The general workflow for evaluating the cytotoxic effects of a novel compound is outlined below.
General Experimental Protocol for Cytotoxicity Assay (e.g., MTT Assay):
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Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The test compound, 1-(4-methyl-1H-pyrrol-3-yl)ethanone, is dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a series of dilutions. Control wells receive only the vehicle.
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Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
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Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.
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Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.
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Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: General workflow for a cytotoxicity assay.
Signaling Pathways
There is no specific information in the public domain regarding the signaling pathways modulated by 1-(4-methyl-1H-pyrrol-3-yl)ethanone. Further research would be required to elucidate its mechanism of action.
Conclusion and Future Directions
1-(4-methyl-1H-pyrrol-3-yl)ethanone is a pyrrole derivative of interest due to its natural origin and potential antitumor activity. However, there is a significant lack of detailed experimental data in the scientific literature. To fully assess its potential as a therapeutic agent or a research tool, further studies are warranted. Key areas for future investigation include:
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Development and optimization of a reliable synthetic route.
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Full spectroscopic characterization (NMR, IR, MS).
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Comprehensive evaluation of its cytotoxic activity against a panel of cancer cell lines.
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Elucidation of its mechanism of action and identification of the cellular signaling pathways it modulates.
This technical guide serves as a starting point for researchers interested in this compound, providing a summary of the available information and a roadmap for future research.
References
- 1. 1-(4-Methyl-1H-pyrrol-3-yl)ethanone [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Anticancer Secondary Metabolites Produced by Fungi: Potential and Representative Compounds [mdpi.com]
- 8. Anti-Tumor Secondary Metabolites Originating from Fungi in the South China Sea’s Mangrove Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
